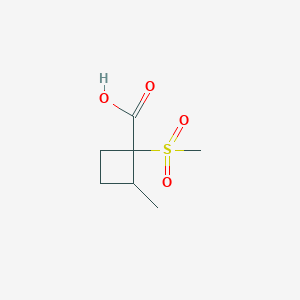
1-Methanesulfonyl-2-methylcyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Methanesulfonyl-2-methylcyclobutane-1-carboxylic acid involves several steps. One common method includes the reaction of 2-methylcyclobutanone with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Methanesulfonyl-2-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the methanesulfonyl group is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and inert atmosphere to prevent unwanted side reactions . Major products formed from these reactions include sulfonic acids, alcohols, and substituted derivatives .
Scientific Research Applications
1-Methanesulfonyl-2-methylcyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methanesulfonyl-2-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biochemical studies, it may act as an inhibitor or activator of certain enzymes, affecting their catalytic activity . The compound’s sulfonyl group can form strong interactions with amino acid residues in proteins, leading to changes in protein structure and function .
Comparison with Similar Compounds
1-Methanesulfonyl-2-methylcyclobutane-1-carboxylic acid can be compared with other similar compounds such as:
Methanesulfonyl chloride: While both compounds contain the methanesulfonyl group, methanesulfonyl chloride is more reactive and commonly used as a reagent in organic synthesis.
2-Methylcyclobutanone: This compound serves as a precursor in the synthesis of this compound and has different reactivity and applications.
The uniqueness of this compound lies in its combination of the cyclobutane ring and the methanesulfonyl group, providing distinct chemical properties and reactivity .
Properties
Molecular Formula |
C7H12O4S |
|---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
2-methyl-1-methylsulfonylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O4S/c1-5-3-4-7(5,6(8)9)12(2,10)11/h5H,3-4H2,1-2H3,(H,8,9) |
InChI Key |
SJEJSMMMKTUABU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC1(C(=O)O)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


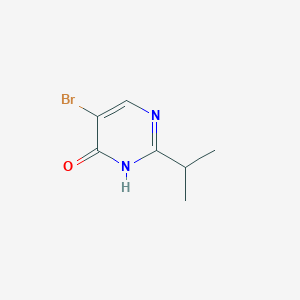
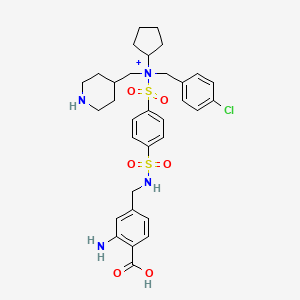
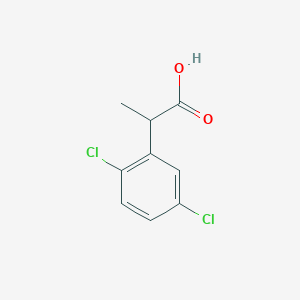
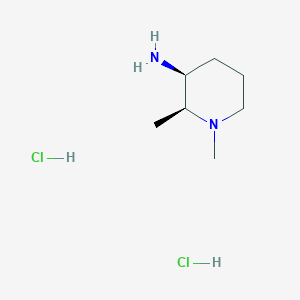
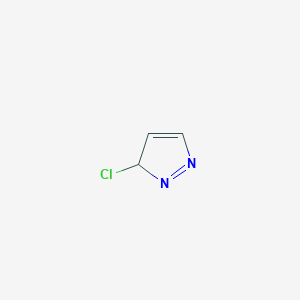
![3-Chlorodibenzo[b,d]furan-4-ol](/img/structure/B15276546.png)
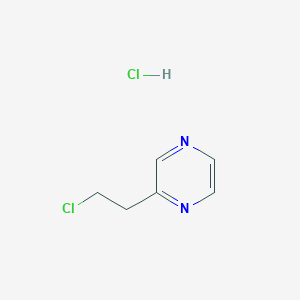
![2-([(2-Bromocyclopentyl)oxy]methyl)oxane](/img/structure/B15276555.png)
![3-{[(Tert-butoxy)carbonyl]amino}-4-iodobenzoic acid](/img/structure/B15276558.png)
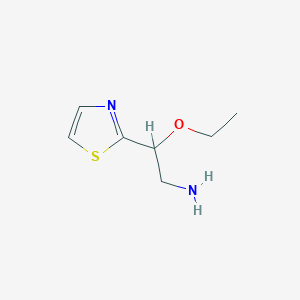
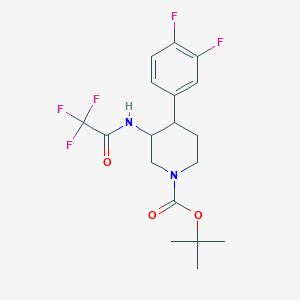
![Spiro[3.4]octan-2-amine](/img/structure/B15276584.png)
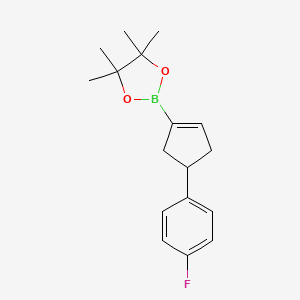
![3-bromo-N-[1-(furan-2-yl)ethyl]aniline](/img/structure/B15276596.png)
